Cas no 1805753-64-3 (2-(Methylthio)-6-nitrophenylhydrazine)

2-(Methylthio)-6-nitrophenylhydrazine is a specialized organic compound featuring a methylthio (–SCH₃) and nitro (–NO₂) functional group attached to a phenylhydrazine core. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The presence of both electron-donating (methylthio) and electron-withdrawing (nitro) groups enhances its reactivity in selective transformations, such as cyclization or coupling reactions. Its well-defined chemical properties ensure consistent performance in research and industrial applications. The compound is typically handled under controlled conditions due to its potential sensitivity. Suitable for use in analytical and synthetic workflows, it offers researchers a reliable building block for complex molecular architectures.
2-(Methylthio)-6-nitrophenylhydrazine structure
1805753-64-3 structure
Product Name:2-(Methylthio)-6-nitrophenylhydrazine
CAS No:1805753-64-3
MF:C7H9N3O2S
MW:199.230259656906
CID:4934382
Update Time:2025-07-24

2-(Methylthio)-6-nitrophenylhydrazine Chemical and Physical Properties

Names and Identifiers

    • 2-(Methylthio)-6-nitrophenylhydrazine
    • Inchi: 1S/C7H9N3O2S/c1-13-6-4-2-3-5(10(11)12)7(6)9-8/h2-4,9H,8H2,1H3
    • InChI Key: GQGQKQTUAJSSND-UHFFFAOYSA-N
    • SMILES: S(C)C1=CC=CC(=C1NN)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 199.04154771 g/mol
  • Monoisotopic Mass: 199.04154771 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 109
  • Molecular Weight: 199.23

2-(Methylthio)-6-nitrophenylhydrazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A250001087-250mg
2-(Methylthio)-6-nitrophenylhydrazine
1805753-64-3 98%
250mg
720.80 USD 2021-06-15
Alichem
A250001087-500mg
2-(Methylthio)-6-nitrophenylhydrazine
1805753-64-3 98%
500mg
931.00 USD 2021-06-15
Alichem
A250001087-1g
2-(Methylthio)-6-nitrophenylhydrazine
1805753-64-3 98%
1g
1,735.55 USD 2021-06-15

Additional information on 2-(Methylthio)-6-nitrophenylhydrazine

Introduction to 2-(Methylthio)-6-nitrophenylhydrazine (CAS No. 1805753-64-3)

2-(Methylthio)-6-nitrophenylhydrazine, identified by the Chemical Abstracts Service Number (CAS No.) 1805753-64-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic hydrazines, which are widely recognized for their versatile applications in the synthesis of active pharmaceutical ingredients (APIs) and bioactive molecules. The unique structural features of 2-(Methylthio)-6-nitrophenylhydrazine, particularly the presence of both a nitro group and a methylthio substituent, make it a valuable intermediate in the development of novel therapeutic agents.

The chemical structure of 2-(Methylthio)-6-nitrophenylhydrazine consists of a phenyl ring substituted with a nitro group at the 6-position and a methylthio group at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are crucial for its reactivity and biological activity. The nitro group is known for its oxidizing properties and its ability to participate in various chemical transformations, while the methylthio group introduces sulfur into the molecular framework, potentially influencing both the metabolic stability and pharmacokinetic behavior of derivatives.

In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic hydrazines due to their ability to interact with biological targets in novel ways. Studies have demonstrated that compounds containing both nitro and hydrazine functionalities can exhibit significant antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of nitroaromatic hydrazines have been investigated for their role in inhibiting specific enzymes or receptors involved in disease pathways. The compound 2-(Methylthio)-6-nitrophenylhydrazine represents a promising scaffold for further derivatization to develop new drugs with enhanced efficacy and reduced side effects.

One of the most compelling aspects of 2-(Methylthio)-6-nitrophenylhydrazine is its utility as a building block in synthetic chemistry. The presence of both reactive sites—the nitro group and the hydrazine moiety—allows for diverse chemical modifications, enabling researchers to tailor the molecule for specific biological applications. For example, nucleophilic aromatic substitution reactions can be employed to introduce additional functional groups at different positions on the phenyl ring, while reductive amination or condensation reactions can be used to form new bonds with other bioactive molecules. These synthetic possibilities make 2-(Methylthio)-6-nitrophenylhydrazine an invaluable asset in drug discovery programs.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Heterocycles, such as those containing nitrogen or sulfur atoms, often exhibit unique pharmacological properties due to their ability to mimic natural biomolecules or interact with biological targets in specific ways. The incorporation of nitrogen into 2-(Methylthio)-6-nitrophenylhydrazine enhances its potential as a pharmacophore, while the sulfur atom from the methylthio group may contribute to binding affinity or metabolic stability. Such structural features are critical for optimizing drug candidates for clinical use.

Recent advancements in computational chemistry have further facilitated the exploration of 2-(Methylthio)-6-nitrophenylhydrazine as a lead compound. Molecular modeling techniques allow researchers to predict how this molecule might interact with biological targets at the atomic level, providing insights into its potential therapeutic effects. Additionally, high-throughput screening methods enable rapid testing of large libraries of derivatives to identify those with optimal activity profiles. These technologies have accelerated the process of drug discovery and development, making compounds like 2-(Methylthio)-6-nitrophenylhydrazine more accessible for medicinal applications.

The synthesis of 2-(Methylthio)-6-nitrophenylhydrazine itself presents an interesting challenge due to its reactive nature. Traditional synthetic routes involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, recent innovations in synthetic methodologies have improved efficiency and yield, making it more feasible to produce this compound on an industrial scale. Techniques such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing complex molecular frameworks while maintaining high purity standards.

Beyond its pharmaceutical applications, 2-(Methylthio)-6-nitrophenylhydrazine has shown promise in other areas of chemical research. For example, it can serve as a precursor for synthesizing dyes or pigments due to its ability to form stable coordination complexes with metal ions. These complexes exhibit vibrant colors and are used in various industrial applications ranging from textiles to electronics. The versatility of this compound underscores its importance not only as a pharmaceutical intermediate but also as a versatile building block in broader chemical synthesis.

The safety profile of 2-(Methylthio)-6-nitrophenylhydrazine is another critical consideration during its handling and application. While it is not classified as hazardous under standard conditions, proper precautions must be taken to prevent exposure through inhalation or skin contact. Personal protective equipment (PPE), such as gloves and lab coats, should be worn when working with this compound, especially during large-scale preparations or when handling powders that could become airborne. Storage conditions should also be carefully controlled to prevent degradation or unintended reactions.

In conclusion,2-(Methylthio)-6-nitrophenylhydrazine (CAS No. 1805753-64-3) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an excellent candidate for further derivatization into novel therapeutic agents targeting various diseases. Advances in synthetic chemistry and computational modeling continue to enhance our understanding and utilization of this molecule, paving the way for innovative drug development strategies.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.